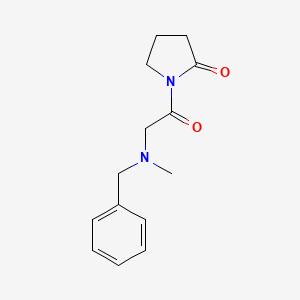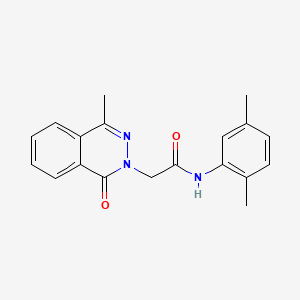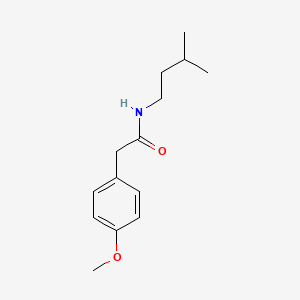![molecular formula C12H8Cl2N2O5 B5609798 {2,6-dichloro-4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5609798.png)
{2,6-dichloro-4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of phenoxyacetic acid derivatives, including our compound of interest, often involves condensation reactions between chloroacetic acid and sodium salts of phenols. An example of such synthesis is the preparation of 4-(phenylazo)phenoxy acetic acids, which are structurally related and share similar synthetic pathways (Radu et al., 2002).
Molecular Structure Analysis
The molecular structure of phenoxyacetic acid derivatives has been extensively studied using techniques like X-ray diffraction. These studies reveal the conformational dynamics of these molecules, highlighting synclinal (twisted) or antiperiplanar (planar) arrangements. A specific analysis revealed that a molecule of (2,6-dichlorophenoxy)acetic acid displayed an anticlinal conformation, showcasing the diversity in structural conformations within this chemical family (Lynch et al., 2003).
Chemical Reactions and Properties
Phenoxyacetic acid derivatives undergo various chemical reactions, highlighting their reactive nature. For instance, the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates leads to novel compounds, demonstrating the versatility of these molecules in synthetic chemistry (Klásek et al., 2010).
Physical Properties Analysis
The physical properties of phenoxyacetic acid derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. The presence of dichloro groups and the imidazolidinylidene moiety in our compound of interest would affect these properties, although specific data for this compound may require empirical testing.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, acidity, and potential for forming various derivatives, are key aspects of phenoxyacetic acid derivatives. Their ability to form co-crystals and engage in hydrogen bonding are notable features, indicating their potential for diverse chemical applications (Byriel et al., 1991).
Eigenschaften
IUPAC Name |
2-[2,6-dichloro-4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O5/c13-6-1-5(3-8-11(19)16-12(20)15-8)2-7(14)10(6)21-4-9(17)18/h1-3H,4H2,(H,17,18)(H2,15,16,19,20)/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVCIVCMYZQWDL-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OCC(=O)O)Cl)C=C2C(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1Cl)OCC(=O)O)Cl)/C=C/2\C(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{1-[4-(1H-pyrazol-1-yl)benzyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5609719.png)
![8-[(5-acetyl-3-thienyl)methyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5609726.png)
![methyl 4-[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B5609733.png)
![3,5-dichloro-N,4-dimethyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B5609735.png)
![3-bromo-4-[(3-chlorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5609744.png)


![4-[(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-oxo-2-butenoic acid](/img/structure/B5609765.png)
![N'-[4-(benzyloxy)benzylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B5609777.png)
![6-chloro-5,7-dimethyl-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5609782.png)
![(1S*,5R*)-3-[(5-acetyl-3-thienyl)acetyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5609793.png)
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(3-methyl-1-benzofuran-2-yl)methyl]acetamide](/img/structure/B5609794.png)
![1-[3-fluoro-4-(4-morpholinyl)phenyl]-1-butanone](/img/structure/B5609802.png)